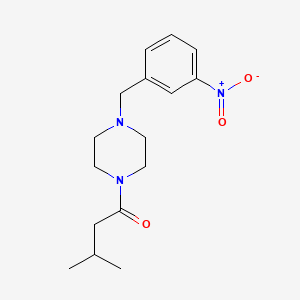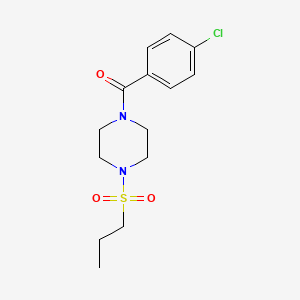![molecular formula C14H10ClN3O B5880849 2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5880849.png)
2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用机制
The mechanism of action of 2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, studies have suggested that it may function by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. It may also act by inducing apoptosis or programmed cell death in cancer cells. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine has significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of certain inflammatory cytokines. In addition, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages for lab experiments. It is relatively easy to synthesize, and its structure is well-defined, making it easy to study. It has also been found to be relatively stable under a range of conditions, which makes it suitable for use in various assays. However, there are also some limitations to its use. For example, it may not be effective against all types of cancer cells, and its mechanism of action is not fully understood.
未来方向
There are several future directions for research on 2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of research is to further explore its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is to study its mechanism of action in more detail, to better understand how it functions at the molecular level. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, further studies may be conducted to investigate the potential side effects and toxicity of this compound, to ensure its safety for use in humans.
合成方法
The synthesis of 2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine has been reported in several studies. One of the common methods involves the reaction of 4-chlorobenzyl hydrazine with 2-pyridinecarboxaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with thionyl chloride and potassium hydroxide to obtain the final compound. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
科学研究应用
2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in various scientific fields. One of the significant areas of research is in the field of medicinal chemistry. Studies have shown that this compound has antitumor, anti-inflammatory, and antimicrobial activities. It has also been found to be effective against certain types of cancer cells, including breast cancer and lung cancer. In addition, this compound has been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-11-6-4-10(5-7-11)9-13-17-14(18-19-13)12-3-1-2-8-16-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJDGAPVUSRIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)


![2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880800.png)

![N-phenyl-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5880816.png)
![5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5880824.png)


![4-{[4-chloro-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5880839.png)

![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)

![2-benzyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880861.png)